Cas no 1909327-58-7 (3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride)

3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 化学的及び物理的性質
名前と識別子
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- 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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- MDL: MFCD29034004
- インチ: 1S/C12H17N.ClH/c1-9-4-5-10-8-13-12(2,3)7-11(10)6-9;/h4-6,13H,7-8H2,1-3H3;1H
- InChIKey: OAYUUWNTYUFBJI-UHFFFAOYSA-N
- ほほえんだ: CC1(NCC2=CC=C(C)C=C2C1)C.Cl
3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-224988-0.5g |
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1909327-58-7 | 95% | 0.5g |
$699.0 | 2024-06-20 | |
Enamine | EN300-224988-0.05g |
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1909327-58-7 | 95% | 0.05g |
$612.0 | 2024-06-20 | |
1PlusChem | 1P01AN9Q-250mg |
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1909327-58-7 | 95% | 250mg |
$890.00 | 2024-06-17 | |
1PlusChem | 1P01AN9Q-5g |
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1909327-58-7 | 90% | 5g |
$2670.00 | 2023-12-19 | |
1PlusChem | 1P01AN9Q-500mg |
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1909327-58-7 | 90% | 500mg |
$926.00 | 2023-12-19 | |
1PlusChem | 1P01AN9Q-100mg |
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1909327-58-7 | 95% | 100mg |
$853.00 | 2024-06-17 | |
Enamine | EN300-224988-2.5g |
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1909327-58-7 | 95% | 2.5g |
$1428.0 | 2024-06-20 | |
Enamine | EN300-224988-1.0g |
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1909327-58-7 | 95% | 1.0g |
$728.0 | 2024-06-20 | |
Enamine | EN300-224988-0.25g |
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1909327-58-7 | 95% | 0.25g |
$670.0 | 2024-06-20 | |
Enamine | EN300-224988-10.0g |
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1909327-58-7 | 95% | 10.0g |
$3131.0 | 2024-06-20 |
3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 関連文献
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochlorideに関する追加情報
Recent Advances in the Study of 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 1909327-58-7)
3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 1909327-58-7) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in neuroprotection, anti-inflammatory effects, and as a precursor for the synthesis of more complex bioactive molecules. This research brief consolidates the latest findings related to this compound, providing insights into its mechanisms of action, therapeutic potential, and recent advancements in synthesis and characterization.
One of the key areas of investigation has been the neuroprotective properties of 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Studies have demonstrated its ability to mitigate oxidative stress and reduce neuronal damage in models of neurodegenerative diseases such as Parkinson's and Alzheimer's. The compound appears to act through multiple pathways, including the modulation of mitochondrial function and the inhibition of pro-inflammatory cytokines. These findings suggest its potential as a therapeutic agent for neurodegenerative disorders, although further in vivo studies are needed to validate these effects.
In addition to its neuroprotective effects, recent research has highlighted the compound's role in anti-inflammatory applications. Experimental data indicate that 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can suppress the activation of NF-κB, a critical regulator of inflammatory responses. This property makes it a promising candidate for the development of novel anti-inflammatory drugs, particularly for conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Advances in the synthetic chemistry of this compound have also been reported. Researchers have developed more efficient and scalable methods for its production, addressing previous challenges related to yield and purity. These improvements are crucial for facilitating further pharmacological studies and potential commercialization. Notably, the use of green chemistry principles in the synthesis process has been emphasized, aligning with the growing demand for sustainable pharmaceutical manufacturing practices.
Despite these promising developments, challenges remain in the clinical translation of 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Issues such as bioavailability, pharmacokinetics, and long-term safety profiles need to be thoroughly investigated. Current research is focusing on structural modifications to enhance its pharmacological properties while minimizing potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.
In conclusion, 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 1909327-58-7) represents a versatile and promising compound in the realm of chemical biology and drug development. Its dual neuroprotective and anti-inflammatory effects, coupled with advancements in synthetic methodologies, underscore its potential for therapeutic applications. Continued research efforts will be essential to fully realize its benefits and address existing limitations, paving the way for its integration into clinical practice.
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